molecular formula C62H63F2N7O12S B12430306 1-N'-[3-fluoro-4-[7-[2-[2-[2-[2-[[[(2S,4R)-4-hydroxy-1-[(2S)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanoyl]pyrrolidine-2-carbonyl]amino]methyl]-5-(4-methyl-1,3-thiazol-5-yl)phenoxy]ethoxy]ethoxy]ethoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

1-N'-[3-fluoro-4-[7-[2-[2-[2-[2-[[[(2S,4R)-4-hydroxy-1-[(2S)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanoyl]pyrrolidine-2-carbonyl]amino]methyl]-5-(4-methyl-1,3-thiazol-5-yl)phenoxy]ethoxy]ethoxy]ethoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

Cat. No.: B12430306
M. Wt: 1168.3 g/mol
InChI Key: LYUUIIZKBMBNQV-CHOFKVETSA-N
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Description

1-N’-[3-fluoro-4-[7-[2-[2-[2-[2-[[[(2S,4R)-4-hydroxy-1-[(2S)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanoyl]pyrrolidine-2-carbonyl]amino]methyl]-5-(4-methyl-1,3-thiazol-5-yl)phenoxy]ethoxy]ethoxy]ethoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its intricate structure, which includes multiple functional groups and a cyclopropane core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through a series of reactions to form the final product. Common synthetic routes include:

    Step 1: Preparation of the pyrrolidine-2-carbonyl intermediate.

    Step 2: Formation of the 3-oxo-1H-isoindol-2-yl moiety.

    Step 3: Coupling of the intermediates with the quinolin-4-yl and phenyl groups.

    Step 4: Final cyclization to form the cyclopropane core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As a precursor for the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Binding to enzymes: Inhibiting or activating their activity.

    Interacting with receptors: Modulating their signaling pathways.

    Altering gene expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

  • **1-N’-[3-fluoro-4-[7-[2-[2-[2-[2-[[[(2S,4R)-4-hydroxy-1-[(2S)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanoyl]pyrrolidine-2-carbonyl]amino]methyl]-5-(4-methyl-1,3-thiazol-5-yl)phenoxy]ethoxy]ethoxy]ethoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-1-N-(4-chlorophenyl)cyclopropane-1,1-dicarboxamide
  • **1-N’-[3-fluoro-4-[7-[2-[2-[2-[2-[[[(2S,4R)-4-hydroxy-1-[(2S)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanoyl]pyrrolidine-2-carbonyl]amino]methyl]-5-(4-methyl-1,3-thiazol-5-yl)phenoxy]ethoxy]ethoxy]ethoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-1-N-(4-bromophenyl)cyclopropane-1,1-dicarboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This makes it a valuable tool for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C62H63F2N7O12S

Molecular Weight

1168.3 g/mol

IUPAC Name

1-N'-[3-fluoro-4-[7-[2-[2-[2-[2-[[[(2S,4R)-4-hydroxy-1-[(2S)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanoyl]pyrrolidine-2-carbonyl]amino]methyl]-5-(4-methyl-1,3-thiazol-5-yl)phenoxy]ethoxy]ethoxy]ethoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

InChI

InChI=1S/C62H63F2N7O12S/c1-36(2)55(71-33-40-7-5-6-8-45(40)58(71)74)59(75)70-34-44(72)29-49(70)57(73)66-32-39-10-9-38(56-37(3)67-35-84-56)27-52(39)81-25-23-79-21-22-80-24-26-82-54-31-48-46(30-53(54)78-4)50(17-20-65-48)83-51-16-15-43(28-47(51)64)69-61(77)62(18-19-62)60(76)68-42-13-11-41(63)12-14-42/h5-17,20,27-28,30-31,35-36,44,49,55,72H,18-19,21-26,29,32-34H2,1-4H3,(H,66,73)(H,68,76)(H,69,77)/t44-,49+,55+/m1/s1

InChI Key

LYUUIIZKBMBNQV-CHOFKVETSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)C)N4CC5=CC=CC=C5C4=O)O)OCCOCCOCCOC6=CC7=NC=CC(=C7C=C6OC)OC8=C(C=C(C=C8)NC(=O)C9(CC9)C(=O)NC1=CC=C(C=C1)F)F

Canonical SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)C)N4CC5=CC=CC=C5C4=O)O)OCCOCCOCCOC6=CC7=NC=CC(=C7C=C6OC)OC8=C(C=C(C=C8)NC(=O)C9(CC9)C(=O)NC1=CC=C(C=C1)F)F

Origin of Product

United States

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